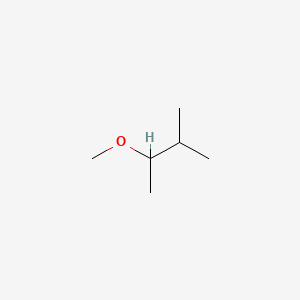

Butane, 2-methoxy-3-methyl-

Description

Nomenclature and Structural Elucidation of Butane (B89635), 2-methoxy-3-methyl-

A precise understanding of a chemical compound begins with its nomenclature and a clear depiction of its structure.

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is 2-methoxy-3-methylbutane . nih.govnist.gov This name precisely describes the molecular structure: a butane chain as the backbone, with a methoxy (B1213986) group (-OCH3) attached to the second carbon and a methyl group (-CH3) attached to the third carbon.

In academic literature and chemical databases, it is also referred to by other names and identifiers. Some common synonyms include:

Butane, 2-methoxy-3-methyl- nih.gov

Methyl 1,2-dimethylpropyl ether nih.gov

1,2-Dimethylpropyl methyl ether nih.gov

The compound is uniquely identified by its CAS Registry Number, which is 62016-49-3 . nist.govnist.gov

Interactive Data Table: Identifiers for 2-methoxy-3-methylbutane

| Identifier Type | Value |

| IUPAC Name | 2-methoxy-3-methylbutane |

| CAS Number | 62016-49-3 |

| Molecular Formula | C6H14O |

| Molecular Weight | 102.17 g/mol |

| InChI | InChI=1S/C6H14O/c1-5(2)6(3)7-4/h5-6H,1-4H3 |

| InChIKey | JPUDLQKLSRSRGN-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)C(C)OC |

Data sourced from PubChem and NIST WebBook. nih.govnist.gov

The structure of 2-methoxy-3-methylbutane allows for different spatial arrangements of its atoms due to rotation around its single bonds, a concept known as conformational analysis. chemistrysteps.com The rotation around the C2-C3 bond is of particular interest. Similar to butane, we can anticipate staggered and eclipsed conformations. libretexts.org The staggered conformations, where the substituents on adjacent carbons are maximally separated, are lower in energy and thus more stable. These include the anti conformation, where the largest groups (in this case, the isopropyl group and the methoxy group) are 180° apart, and the gauche conformations, where they are 60° apart. libretexts.org The eclipsed conformations, where the substituents are aligned, are higher in energy due to steric strain.

Furthermore, 2-methoxy-3-methylbutane possesses a chiral center at the second carbon atom (the carbon bonded to the methoxy group). This means it can exist as a pair of enantiomers: (R)-2-methoxy-3-methylbutane and (S)-2-methoxy-3-methylbutane. nih.gov These isomers are non-superimposable mirror images of each other and will rotate plane-polarized light in opposite directions. The specific stereochemistry can be crucial in certain chemical reactions and biological interactions.

The compound also has constitutional isomers, which have the same molecular formula (C6H14O) but different connectivity of atoms. An example is 1-methoxy-3-methylbutane (also known as methyl isopentyl ether), where the methoxy group is on the first carbon of the iso-pentyl chain. nist.gov

Significance and Research Context of Branched Ethers in Organic Chemistry

Branched ethers, such as 2-methoxy-3-methylbutane, are significant in several areas of organic chemistry. Their branched nature can influence their physical properties, such as boiling point and solubility, compared to their linear counterparts. numberanalytics.com

In the context of organic synthesis, ethers are often employed as solvents due to their relative inertness and ability to dissolve a wide range of organic compounds. solubilityofthings.combritannica.com The specific structure of a branched ether can fine-tune its solvent properties for particular reactions. They are particularly useful in reactions involving organometallic reagents, such as Grignard reactions. solubilityofthings.com

Moreover, ethers can serve as intermediates in the synthesis of more complex molecules. smolecule.com The ether linkage can be cleaved under specific acidic conditions, allowing for further functional group transformations. numberanalytics.com Research into the synthesis of specific ethers, such as the etherification of isoamylenes, highlights their relevance in producing fuel additives and other valuable chemicals. acs.org While specific research on 2-methoxy-3-methylbutane is not extensively documented in readily available literature, its structural motifs are found in more complex molecules of interest in medicinal and materials science. The principles of its reactivity and synthesis are foundational to the broader field of organic chemistry. solubilityofthings.com

Structure

2D Structure

3D Structure

Properties

CAS No. |

62016-49-3 |

|---|---|

Molecular Formula |

C6H14O |

Molecular Weight |

102.17 g/mol |

IUPAC Name |

2-methoxy-3-methylbutane |

InChI |

InChI=1S/C6H14O/c1-5(2)6(3)7-4/h5-6H,1-4H3 |

InChI Key |

JPUDLQKLSRSRGN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C)OC |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Butane, 2 Methoxy 3 Methyl

Catalytic Alkylation Pathways for Butane (B89635), 2-methoxy-3-methyl- Formation

The acid-catalyzed addition of alcohols to alkenes is a cornerstone of ether synthesis, particularly in the industrial production of fuel oxygenates. This methodology can be adapted for the synthesis of Butane, 2-methoxy-3-methyl-.

Mechanistic Investigations of Acid-Catalyzed Reactions Involving Isobutylene (B52900) and Methanol (B129727)

The reaction of isobutylene with methanol to produce methyl tert-butyl ether (MTBE) serves as a well-understood model for the acid-catalyzed formation of ethers from alkenes. The mechanism commences with the protonation of the alkene's double bond by an acid catalyst, which generates a carbocation intermediate. This is followed by the nucleophilic attack of methanol on the carbocation. A final deprotonation step yields the ether.

For the synthesis of Butane, 2-methoxy-3-methyl-, the logical alkene precursors would be 3-methyl-1-butene (B165623) or 2-methyl-2-butene. In an acid-catalyzed reaction with methanol, the protonation of 3-methyl-1-butene would initially form a secondary carbocation. This intermediate can then undergo a hydride shift, a type of carbocation rearrangement, to form a more stable tertiary carbocation. chemistrysteps.com The subsequent attack by methanol on this rearranged, more stable carbocation leads to the formation of 2-methoxy-2-methylbutane (TAME), not Butane, 2-methoxy-3-methyl-. chemistrysteps.comchegg.com This rearrangement poses a significant challenge in selectively synthesizing the target compound via this route. To circumvent this, non-acidic catalysts like mercury acetate (B1210297), which proceed through a mercurinium ion intermediate not prone to rearrangement, could be employed in a process known as alkoxymercuration-demercuration. chemistrysteps.comlibretexts.org

Optimization of Catalytic Systems for Enhanced Yield and Selectivity

To enhance the yield and selectivity of etherification reactions, significant research has focused on optimizing catalytic systems. Solid acid catalysts are often preferred over liquid acids due to their ease of separation and reduced corrosive nature.

| Catalyst Type | Typical Examples | Key Advantages | Impact on Yield and Selectivity |

| Ion-Exchange Resins | Amberlyst-15, Amberlyst-16 | High acidity, good thermal stability. | Effective for tertiary ether synthesis like TAME and MTBE. researchgate.netgoogle.com Selectivity can be influenced by temperature and reactant ratios. |

| Zeolites | Y-zeolite, HZSM-5 | Shape selectivity, tunable acidity. | Can influence product distribution by controlling which molecules can access the active sites. google.comacs.org Modification with agents like phosphorus can alter acidity and improve selectivity for specific alkenes. researchgate.net |

| Heteropolyacids | Supported on silica (B1680970) or carbon | Strong Brønsted acidity. | High activity for etherification reactions. |

Reaction conditions also play a crucial role. For exothermic etherification reactions, lower temperatures generally favor higher equilibrium conversions. researchgate.net An excess molar ratio of alcohol to alkene is also often employed to maximize the conversion of the alkene. researchgate.netgoogle.comresearchgate.net

Etherification-Based Routes to Butane, 2-methoxy-3-methyl- and Analogues

The synthesis of ethers from alcohols, correctly termed etherification or dehydration, provides an alternative to alkene alkylation. It is important to distinguish this from esterification, which is the reaction of an alcohol with a carboxylic acid to form an ester. vaia.com

Reaction of Methanol with 3-Methylbutanol Under Acidic Conditions

To synthesize Butane, 2-methoxy-3-methyl-, the required alcohol precursor is 3-methyl-2-butanol (B147160). The reaction of 3-methylbutanol (isoamyl alcohol) with methanol would primarily yield 1-methoxy-3-methylbutane.

The acid-catalyzed reaction of 3-methyl-2-butanol with methanol likely proceeds via an Sɴ1 mechanism. missouri.edumasterorganicchemistry.com The hydroxyl group of the alcohol is first protonated by the acid catalyst, forming a good leaving group (water). Departure of the water molecule generates a secondary carbocation. This carbocation is susceptible to a hydride shift to form a more stable tertiary carbocation, which would then be attacked by methanol to yield 2-methoxy-2-methylbutane, similar to the outcome of the alkene addition route. missouri.edu If the secondary carbocation is attacked by methanol without rearrangement, the desired product, Butane, 2-methoxy-3-methyl-, would be formed. quora.com

Stereocontrol in Etherification Leading to Butane, 2-methoxy-3-methyl-

The carbon atom bonded to the hydroxyl group in 3-methyl-2-butanol is a chiral center. Consequently, Butane, 2-methoxy-3-methyl- can exist as a pair of enantiomers, (R)-2-methoxy-3-methylbutane and (S)-2-methoxy-3-methylbutane. nih.gov

When the synthesis proceeds through a planar Sɴ1 carbocation intermediate, the nucleophilic attack by methanol can occur from either face with equal probability. This results in a racemic mixture of the two enantiomers, meaning there is no stereocontrol. Achieving stereocontrol in such a reaction is challenging and would necessitate alternative synthetic strategies, such as those that proceed via an Sɴ2 mechanism, which typically involves inversion of stereochemistry.

Grignard Reaction Strategies for Ether Synthesis, Applied to Butane, 2-methoxy-3-methyl-

The Williamson ether synthesis is a versatile and widely used method for preparing ethers, including those with defined stereochemistry. masterorganicchemistry.comvaia.com This reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide. masterorganicchemistry.com

A plausible Grignard-based approach to Butane, 2-methoxy-3-methyl- would be a modification of the Williamson ether synthesis. This would involve the deprotonation of 3-methyl-2-butanol using a strong base like sodium hydride (NaH) to form the corresponding sodium alkoxide. This alkoxide can then act as a nucleophile and react with a methyl halide, such as methyl iodide (CH₃I), in an Sɴ2 reaction to form the ether. masterorganicchemistry.comyoutube.com

This Sɴ2 pathway is advantageous for stereocontrol. If an enantiomerically pure form of 3-methyl-2-butanol is used as the starting material, the reaction with the methyl halide will proceed with inversion of configuration at the chiral center, allowing for the synthesis of a specific enantiomer of Butane, 2-methoxy-3-methyl-. However, since the chiral center is on the nucleophile (the alkoxide) and not the electrophile (the methyl halide), the configuration of the chiral center is retained in the final product.

Another Grignard-based strategy could involve the reaction of a Grignard reagent with an α-halo ether. For instance, the reaction of isopropylmagnesium bromide with 1-bromo-1-methoxyethane (B8645223) could potentially form the target ether. However, the synthesis of the required α-halo ether can be challenging. A more direct Grignard approach involves the carboxylation of a Grignard reagent with carbon dioxide, followed by other steps, which is a method for synthesizing carboxylic acids, not ethers. libretexts.org

| Reactant 1 | Reactant 2 | Base/Reagent | Product | Reaction Type |

| 3-methyl-2-butanol | Methyl Iodide | Sodium Hydride (NaH) | Butane, 2-methoxy-3-methyl- | Williamson Ether Synthesis (Sɴ2) |

| Isopropylmagnesium Bromide | 1-Bromo-1-methoxyethane | - | Butane, 2-methoxy-3-methyl- | Grignard Reaction |

Precursor Selection and Reaction Condition Optimization

The efficient synthesis of Butane, 2-methoxy-3-methyl-, also known as 2-methoxy-3-methylbutane, is highly dependent on the chosen synthetic route and the careful selection of precursors. Two prominent methods are the Williamson ether synthesis and the alkoxymercuration-demercuration of an alkene.

The Williamson ether synthesis, a classic SN2 reaction, involves an alkoxide nucleophile reacting with an alkyl halide. masterorganicchemistry.comlibretexts.org For 2-methoxy-3-methylbutane, two primary precursor combinations exist. The preferred route involves the reaction of a methyl halide with sodium 3-methyl-2-butoxide. This pathway is favored because it uses a primary (methyl) halide, which is highly reactive in SN2 reactions and minimizes the competing elimination reaction that is problematic with secondary alkyl halides. masterorganicchemistry.com

Table 1: Precursor Selection for Williamson Ether Synthesis of 2-methoxy-3-methylbutane

| Route | Alkoxide Precursor | Alkyl Halide Precursor | Primary Reaction | Competing Reaction | Viability |

|---|---|---|---|---|---|

| A | Sodium 3-methyl-2-butoxide | Iodomethane | SN2 Substitution | None | High |

| B | Sodium methoxide (B1231860) | 2-Iodo-3-methylbutane | SN2 Substitution | E2 Elimination | Low |

Reaction condition optimization for the Williamson synthesis is critical for maximizing yield. The formation of the alkoxide from the parent alcohol (3-methyl-2-butanol) is typically achieved using a strong base like sodium hydride (NaH) in an anhydrous aprotic solvent such as tetrahydrofuran (B95107) (THF). masterorganicchemistry.com A milder variation uses silver oxide (Ag2O) as a base, allowing the free alcohol to react directly with the alkyl halide without pre-forming the alkoxide. libretexts.org

An alternative approach that avoids potential carbocation rearrangements is the alkoxymercuration-demercuration of 3-methyl-1-butene. chemistrysteps.com Direct acid-catalyzed addition of methanol to this alkene often leads to the formation of the more stable tertiary carbocation, resulting in the undesired isomer, 2-methoxy-2-methylbutane. chemistrysteps.com The alkoxymercuration reaction, using mercury(II) acetate in methanol followed by reduction with sodium borohydride, circumvents this issue by proceeding through a mercurinium ion intermediate, ensuring the Markovnikov addition of the methoxy (B1213986) group without rearrangement. libretexts.orgchemistrysteps.com

Table 2: General Reaction Condition Optimization for Williamson Ether Synthesis (Route A)

| Parameter | Condition | Rationale |

|---|---|---|

| Temperature | 0 °C to reflux | Balances reaction rate with minimizing potential side reactions. |

| Solvent | THF, DMF (anhydrous) | Polar aprotic solvents solvate the cation, leaving a reactive "naked" alkoxide nucleophile. |

| Base | Sodium Hydride (NaH) | Strong base ensures complete deprotonation of the alcohol to form the alkoxide. |

| Reactant Ratio | Slight excess of alkyl halide | Can help drive the reaction to completion, but may complicate purification. |

Side Reaction Analysis and Product Purity in Grignard Syntheses

While not the most direct method for ether formation, Grignard reagents are instrumental in multi-step syntheses for creating the necessary alcohol precursor for 2-methoxy-3-methylbutane. A viable pathway involves the reaction of an appropriate Grignard reagent with an aldehyde to form 3-methyl-2-butanol, which is subsequently etherified.

For instance, the reaction between isopropylmagnesium bromide and acetaldehyde (B116499) produces the desired 3-methyl-2-butanol. masterorganicchemistry.com However, this Grignard step is susceptible to several side reactions that can impact the purity of the intermediate alcohol and, consequently, the final ether product. acs.orgmnstate.edu

Key side reactions include:

Wurtz Coupling: The Grignard reagent can couple with any unreacted alkyl halide precursor, leading to the formation of a hydrocarbon byproduct (e.g., 2,3-dimethylbutane (B166060) from isopropylmagnesium bromide).

Reduction: The Grignard reagent can act as a hydride source, reducing the aldehyde (acetaldehyde) to its corresponding primary alcohol (ethanol). This is more common with sterically hindered Grignard reagents. acs.org

Enolization: The Grignard reagent can act as a base, deprotonating the alpha-carbon of the aldehyde to form an enolate. This consumes the reagent and reduces the yield of the desired secondary alcohol. mnstate.edu

The presence of these byproducts necessitates careful purification of the 3-methyl-2-butanol intermediate, typically through distillation, before proceeding to the etherification step. The purity of the Grignard reagent itself is also crucial, as any unreacted magnesium or moisture can initiate unwanted reactions. mnstate.edu

Table 3: Analysis of Side Reactions in the Grignard Synthesis of 3-methyl-2-butanol

| Side Reaction | Byproduct(s) | Cause | Impact on Purity | Mitigation Strategy |

|---|---|---|---|---|

| Wurtz Coupling | 2,3-Dimethylbutane | Reaction of Grignard reagent with unreacted isopropyl halide. | Introduces hydrocarbon impurity. | Slow addition of alkyl halide to magnesium; ensure complete Grignard formation. |

| Reduction | Ethanol | Grignard reagent acts as a reducing agent on the aldehyde. | Introduces primary alcohol impurity. | Use of low temperatures; select less sterically hindered Grignard reagents if possible. numberanalytics.com |

| Enolization | Acetaldehyde enolate | Grignard reagent acts as a base on the aldehyde. | Reduces yield; unreacted aldehyde remains. | Slow addition of Grignard reagent to the aldehyde at low temperatures. |

Novel Synthetic Approaches and Green Chemistry Principles in Butane, 2-methoxy-3-methyl- Production

Modern synthetic chemistry emphasizes the development of more sustainable and efficient processes. For the production of 2-methoxy-3-methylbutane, this involves exploring novel catalytic systems and adhering to the principles of green chemistry. mit.edupeptide.com

A significant novel approach is the catalytic etherification of alkenes using solid acid catalysts. The reaction of 3-methyl-1-butene with methanol can be performed using heterogeneous catalysts like acidic ion-exchange resins (e.g., Amberlyst 16). researchgate.net These catalysts offer advantages over traditional homogeneous acid catalysts (like sulfuric acid) as they are easily separated from the reaction mixture, are reusable, and are generally less corrosive, which aligns with green chemistry principles. researchgate.net

The application of green chemistry principles provides a framework for evaluating and improving the synthesis of 2-methoxy-3-methylbutane: acs.orgopcw.org

Atom Economy: This principle favors reactions that incorporate the maximum amount of starting materials into the final product. The direct addition of methanol to 3-methyl-1-butene is highly atom-economical, theoretically reaching 100%. In contrast, the Williamson ether synthesis has a lower atom economy due to the formation of a salt byproduct (e.g., NaI). acs.org

Table 4: Atom Economy Comparison of Synthetic Routes

| Synthetic Route | Reaction | Formula Weight of Product | Sum of Formula Weights of Reactants | Atom Economy (%) |

|---|---|---|---|---|

| Alkene Addition | C₅H₁₀ + CH₄O → C₆H₁₄O | 102.17 | 70.13 + 32.04 = 102.17 | 100% |

| Williamson Synthesis | C₅H₁₁ONa + CH₃I → C₆H₁₄O + NaI | 102.17 | 110.15 + 141.94 = 252.09 | 40.5% |

Use of Catalysis: Green chemistry strongly advocates for catalytic reagents over stoichiometric ones. acs.org The use of solid acid catalysts or the Ag2O-mediated Williamson synthesis are examples of catalytic approaches that are preferable to using stoichiometric amounts of strong bases like NaH. libretexts.orgopcw.org

Reduce Derivatives: Synthetic routes should be designed to minimize the use of temporary modifying groups. acs.org The direct catalytic addition of methanol to an alkene is superior in this regard, as it avoids the separate steps of creating and isolating an alcohol intermediate and then converting it to an alkoxide, as required in the Williamson synthesis.

Safer Solvents and Auxiliaries: The ideal is to eliminate the use of solvents altogether. When necessary, greener solvents should be chosen. mit.edu While many ether syntheses rely on solvents like THF, research into solvent-free conditions using mechanochemistry or using greener alternatives like supercritical fluids represents a frontier in sustainable synthesis. mit.eduresearchgate.net

By embracing these novel approaches and green principles, the synthesis of Butane, 2-methoxy-3-methyl- can be made more efficient, less wasteful, and environmentally benign.

Chemical Reactivity and Transformation Pathways of Butane, 2 Methoxy 3 Methyl

Mechanisms of Dehydration Reactions of Butane (B89635), 2-methoxy-3-methyl- to Alkenes

The dehydration of Butane, 2-methoxy-3-methyl- is an elimination reaction that results in the formation of various alkenes through the removal of a molecule of methanol (B129727). This process is typically facilitated by strong acids. masterorganicchemistry.com

Under strong acidic conditions (e.g., using concentrated sulfuric acid or p-toluenesulfonic acid and heat), the dehydration of Butane, 2-methoxy-3-methyl- proceeds primarily through an E1 (Elimination, unimolecular) mechanism. masterorganicchemistry.com The reaction is initiated by the protonation of the ether's oxygen atom, which converts the methoxy (B1213986) group (-OCH₃) into a much better leaving group, methanol (-O⁺HCH₃).

The key steps are as follows:

Protonation of the Ether Oxygen: The oxygen atom of the methoxy group acts as a Lewis base, accepting a proton from the acid catalyst.

Formation of a Carbocation: The protonated ether undergoes heterolytic cleavage, where the methanol molecule departs, resulting in the formation of a secondary carbocation at the C2 position of the butane chain. This is the rate-determining step of the E1 mechanism. pearson.com

Carbocation Rearrangement: The initially formed secondary carbocation can undergo a rapid 1,2-hydride shift. A hydrogen atom from the adjacent C3 carbon migrates with its pair of electrons to the positively charged C2 carbon. This rearrangement produces a more stable tertiary carbocation at the C3 position. This pathway is highly favored due to the increased stability of tertiary carbocations over secondary ones. chemistrysteps.com

Deprotonation to Form Alkenes: A weak base (such as water, the conjugate base of the acid like HSO₄⁻, or another molecule of the ether) abstracts a proton from a carbon atom adjacent to the carbocation, leading to the formation of a double bond. masterorganicchemistry.com

The acidic environment is crucial as it enables the formation of the carbocation intermediate, which is central to the E1 pathway. The absence of a strong nucleophile in high concentration ensures that elimination is favored over substitution. masterorganicchemistry.com

The regioselectivity of the elimination is determined by the structure of the carbocation intermediate and which adjacent proton is removed. Following the rearrangement to the more stable tertiary carbocation, deprotonation can occur from two different positions, leading to two primary alkene products.

Zaitsev's Rule: The elimination reaction generally follows Zaitsev's rule, which predicts that the more substituted (and thus more stable) alkene will be the major product. amazonaws.com In this case, removal of a proton from the C2 carbon results in the formation of 2,3-dimethyl-2-butene.

Hofmann Product: Removal of a proton from one of the methyl groups attached to the C3 carbon results in the formation of the less substituted alkene, 2,3-dimethyl-1-butene, which is typically the minor product. nptel.ac.in

The potential products from the dehydration are summarized in the table below.

Table 1: Potential Alkene Products from Dehydration of Butane, 2-methoxy-3-methyl- This table is generated based on established chemical principles of E1 elimination reactions.

| Intermediate Carbocation | Alkene Product | Product Name | Type | Expected Yield |

|---|---|---|---|---|

| Tertiary (post-rearrangement) | (CH₃)₂C=C(CH₃)₂ | 2,3-Dimethyl-2-butene | Tetrasubstituted (Zaitsev) | Major |

| Tertiary (post-rearrangement) | CH₂=C(CH₃)CH(CH₃)₂ | 2,3-Dimethyl-1-butene | Disubstituted (Hofmann) | Minor |

| Secondary (no rearrangement) | CH₃CH=C(CH₃)₂ | 3-Methyl-2-butene | Trisubstituted | Minor/Trace |

Stereoselectivity is a factor in reactions that can produce cis/trans isomers. However, the major product, 2,3-dimethyl-2-butene, does not have stereoisomers. The formation of 3-methyl-2-butene from the unrearranged carbocation also does not result in stereoisomers.

Oxidative Transformations of the Methoxy Group in Butane, 2-methoxy-3-methyl-

The oxidation of ethers like Butane, 2-methoxy-3-methyl- is generally less facile than the oxidation of alcohols but can be achieved using strong oxidizing agents or specific catalytic systems. smolecule.com The reaction typically involves the C-H bond adjacent to the ether oxygen.

Oxidative cleavage or transformation of Butane, 2-methoxy-3-methyl- can lead to a variety of oxygenated products. The primary site of attack is often the C-H bond at the C2 position, as it is activated by the adjacent oxygen atom.

Ketone Formation: Oxidation can lead to the formation of 3-methyl-2-butanone. This transformation involves the effective replacement of the methoxy group with a carbonyl group.

Ester Formation: In some cases, insertion of an oxygen atom can occur, leading to the formation of an ester, such as 1,2-dimethylpropyl formate.

Radical Pathways: Photochemical processes or reactions involving radical initiators can generate alkoxy radicals. For instance, a methoxy radical could be generated, or a carbon-centered radical could be formed by hydrogen atom transfer (HAT) from the C2 or C3 positions, leading to a cascade of reactions including fragmentation or coupling. rsc.org

While specific kinetic studies on Butane, 2-methoxy-3-methyl- are not widely available, research on analogous compounds provides insight into potential catalytic systems. Transition metal complexes are often employed to facilitate the oxidation of alkanes and ethers under milder conditions. researchgate.net

Manganese Catalysts: Manganese complexes have been shown to be effective catalysts for the oxidation of reactive alcohols with hydrogen peroxide. researchgate.net A proposed mechanism involves a high-valent manganyl (Mn=O) species that acts as the primary oxidant. Such systems could potentially oxidize the C-H bond at the C2 position of the ether.

Cerium-Based Photocatalysis: Recent advancements in photoredox catalysis have utilized cerium salts to generate reactive radicals for C-H functionalization. rsc.org For example, cerium-LMCT (Ligand-to-Metal Charge Transfer) catalysis can generate methoxy radicals from methanol, which can then participate in hydrogen atom abstraction. rsc.org This methodology could be applied to activate the C-H bonds in Butane, 2-methoxy-3-methyl-, initiating its transformation.

The kinetics of these reactions are complex, often depending on catalyst concentration, oxidant concentration, substrate, and temperature. The reactions may follow Michaelis-Menten-type kinetics, where the reaction rate plateaus at high substrate concentrations, indicating the formation of a catalyst-substrate complex. researchgate.net

Table 2: Representative Catalytic Systems for Ether and Alkane Oxidation This table summarizes catalytic systems studied for compounds structurally related to Butane, 2-methoxy-3-methyl-, illustrating potential transformation pathways.

| Catalyst System | Oxidant | Target Molecule Type | Potential Products | Reference |

|---|---|---|---|---|

| LMn(μ-O)₃MnL₂ | H₂O₂ | Reactive Alcohols/Ethers | Ketones, Acids | researchgate.net |

| CeCl₃ / TBACl | Light (Photocatalysis) | Alkanes (e.g., 2,3-dimethylbutane) | Aminated Alkanes, Functionalized Alkanes | rsc.org |

Nucleophilic Substitution Reactions Involving the Ether Bond of Butane, 2-methoxy-3-methyl-

The ether bond in Butane, 2-methoxy-3-methyl- can be cleaved by strong nucleophiles, typically in the presence of a strong acid. smolecule.com This reaction breaks the molecule into an alcohol and an alkyl halide.

The reaction with strong hydrohalic acids like hydrogen bromide (HBr) or hydrogen iodide (HI) is a classic example of ether cleavage. The mechanism can be either Sₙ1 or Sₙ2, depending on the structure of the ether. Given that the methoxy group is attached to a secondary carbon, the reaction likely proceeds via an Sₙ1-like mechanism under strongly acidic conditions. libretexts.org

The Sₙ1 pathway involves the following steps:

Protonation: The ether oxygen is protonated by the strong acid, forming a good leaving group (methanol).

Carbocation Formation: The C-O bond cleaves, and methanol departs, generating a secondary carbocation.

Rearrangement: As with dehydration, this secondary carbocation is prone to a 1,2-hydride shift to form the more stable tertiary carbocation.

Nucleophilic Attack: The halide anion (e.g., Br⁻ or I⁻), a good nucleophile, attacks the carbocation.

Due to the rearrangement, the primary product would be the tertiary alkyl halide, 2-halo-2-methylbutane, along with methanol. A smaller amount of the secondary halide, 2-halo-3-methylbutane, may form from the attack on the unrearranged carbocation.

Table 3: Products of Nucleophilic Substitution on Butane, 2-methoxy-3-methyl- with HX This table outlines the expected products based on an Sₙ1 mechanism with carbocation rearrangement.

| Reagent | Carbocation Pathway | Alkyl Halide Product | Alcohol Product |

|---|---|---|---|

| HBr | Rearrangement (Major) | 2-Bromo-2-methylbutane | Methanol |

| HBr | No Rearrangement (Minor) | 2-Bromo-3-methylbutane (B93499) | Methanol |

| HI | Rearrangement (Major) | 2-Iodo-2-methylbutane | Methanol |

Reactivity with Various Nucleophiles

The ether bond in Butane, 2-methoxy-3-methyl- is susceptible to attack by strong nucleophiles, particularly in the presence of an acid catalyst. The oxygen atom of the ether can be protonated by a strong acid, making the adjacent carbon atoms more electrophilic and susceptible to nucleophilic attack. nih.gov

Commonly, strong hydrohalic acids such as hydrogen iodide (HI) or hydrogen bromide (HBr) are used to cleave ethers. pearson.com In the case of Butane, 2-methoxy-3-methyl-, reaction with a strong acid and a nucleophile would lead to the formation of an alcohol and an alkyl halide. The specific products will depend on the reaction mechanism (Sₙ1 or Sₙ2).

Another class of reagents capable of cleaving ethers are strong Lewis acids, such as boron tribromide (BBr₃). pearson.com These reagents activate the ether oxygen, facilitating nucleophilic attack by the bromide ion.

Furthermore, solvolysis reactions, where the solvent acts as the nucleophile, can also occur. For instance, the formation of Butane, 2-methoxy-3-methyl- itself can be achieved through the solvolysis of 2-bromo-3-methylbutane in methanol, where methanol is the nucleophile. pearson.com This indicates that under appropriate conditions, the reverse reaction, the cleavage of the ether by a nucleophilic solvent, is also feasible.

Below is a table summarizing the expected reactivity of Butane, 2-methoxy-3-methyl- with various nucleophiles.

| Nucleophile/Reagent | Reaction Type | Expected Products |

| Strong Acid (e.g., HI, HBr) | Ether Cleavage | 3-Methyl-2-butanol (B147160) and Methyl Halide, or 2-Iodo-3-methylbutane and Methanol |

| Lewis Acid (e.g., BBr₃) | Ether Cleavage | 3-Methyl-2-bromobutane and Methyl Bromide |

| Alcohols (in presence of acid) | Transetherification | Potential for exchange of the methoxy group |

| Water (in presence of acid) | Hydrolysis | 3-Methyl-2-butanol and Methanol |

Studies on Reaction Mechanism and Transition States

The mechanism of nucleophilic substitution reactions of ethers like Butane, 2-methoxy-3-methyl- can be either unimolecular (Sₙ1) or bimolecular (Sₙ2). The prevailing pathway is determined by several factors, including the structure of the ether, the nature of the nucleophile, and the reaction conditions. nih.gov

For a secondary ether such as Butane, 2-methoxy-3-methyl-, both Sₙ1 and Sₙ2 mechanisms are possible. pearson.com

Sₙ1 Mechanism: This pathway involves the formation of a carbocation intermediate. Protonation of the ether oxygen would be followed by the departure of methanol to form a secondary carbocation at the 2-position of the butane chain. This carbocation would then be attacked by the nucleophile. The stability of this secondary carbocation is a key factor.

Sₙ2 Mechanism: This is a concerted, one-step process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group (the protonated methoxy group) departs. This mechanism is sensitive to steric hindrance. The attack would occur at the less sterically hindered carbon, which in this case would be the methyl carbon of the methoxy group.

Recent computational studies on BBr₃-assisted ether cleavage have suggested that for some ethers, the reaction may proceed through a novel bimolecular mechanism involving two ether–BBr₃ adducts, where one acts as a bromide donor.

The transition state in an Sₙ2 reaction involves a pentacoordinate carbon atom, where both the incoming nucleophile and the leaving group are partially bonded. For an Sₙ1 reaction, the key transition state is the one leading to the formation of the carbocation intermediate. The relative energies of these transition states will determine the dominant reaction pathway.

Rearrangement Reactions and Isomerization Processes of Butane, 2-methoxy-3-methyl-

The potential for rearrangement and isomerization reactions of Butane, 2-methoxy-3-methyl- is primarily linked to the formation of carbocation intermediates, which can occur during acid-catalyzed reactions.

In the context of an Sₙ1 reaction, the initially formed secondary carbocation at the 2-position could potentially undergo a hydride shift from the adjacent carbon (position 3). This would lead to the formation of a more stable tertiary carbocation. Subsequent reaction with a nucleophile would result in a rearranged product. For example, in the solvolysis of 2-bromo-3-methylbutane, which can produce 2-methoxy-3-methylbutane, rearranged products are also observed, indicating the involvement of carbocation rearrangements. pearson.com

Isomerization of the double bond in isoamylenes (2-methyl-1-butene and 2-methyl-2-butene) is known to occur during their etherification to produce fuel ethers. This suggests that under acidic conditions, the carbon skeleton of Butane, 2-methoxy-3-methyl- or its reaction intermediates could potentially undergo isomerization.

Exploration of Butane, 2-methoxy-3-methyl- as a Substrate in Complex Chemical Processes

The reactivity of the ether linkage allows for its conversion into other functional groups, making it a potential starting point for the synthesis of more elaborate structures. For instance, cleavage of the ether could yield 3-methyl-2-butanol, which can then be used in a variety of other synthetic transformations.

Stereochemical Considerations in Butane, 2 Methoxy 3 Methyl Research

Chirality and Stereoisomerism of Butane (B89635), 2-methoxy-3-methyl-

Stereoisomers are compounds that share the same molecular formula and connectivity but differ in the three-dimensional arrangement of their atoms. doubtnut.complutusias.com The key to the stereoisomerism of Butane, 2-methoxy-3-methyl- lies in its molecular structure, which contains two stereogenic centers. A stereogenic center, or chiral center, is typically a carbon atom bonded to four different groups. scsco.org.in

In the structure of Butane, 2-methoxy-3-methyl- (CH₃-CH(OCH₃)-CH(CH₃)-CH₃), both the second and third carbon atoms are stereogenic centers:

C2: Is bonded to a hydrogen atom (H), a methoxy (B1213986) group (-OCH₃), a methyl group (-CH₃), and an isopropyl group (-CH(CH₃)₂).

C3: Is bonded to a hydrogen atom (H), a methyl group (-CH₃), an ethyl group with a methoxy substituent (-CH(OCH₃)CH₃), and another methyl group that is part of the main butane chain.

The presence of two stereogenic centers means that the molecule can exist as a maximum of 2ⁿ stereoisomers, where n is the number of stereogenic centers. For Butane, 2-methoxy-3-methyl-, this results in 2² = 4 possible stereoisomers. These isomers exist as two pairs of enantiomers. Enantiomers are non-superimposable mirror images of each other, while diastereomers are stereoisomers that are not mirror images. plutusias.comscsco.org.in

The four stereoisomers are:

(2R, 3R)-2-methoxy-3-methylbutane

(2S, 3S)-2-methoxy-3-methylbutane

(2R, 3S)-2-methoxy-3-methylbutane

(2S, 3R)-2-methoxy-3-methylbutane

The relationship between these isomers is detailed in the table below.

| Stereoisomer Pair | Relationship |

| (2R, 3R) and (2S, 3S) | Enantiomers |

| (2R, 3S) and (2S, 3R) | Enantiomers |

| (2R, 3R) and (2R, 3S) | Diastereomers |

| (2R, 3R) and (2S, 3R) | Diastereomers |

| (2S, 3S) and (2R, 3S) | Diastereomers |

| (2S, 3S) and (2S, 3R) | Diastereomers |

Enantioselective Synthesis of Butane, 2-methoxy-3-methyl-

Enantioselective synthesis, also known as asymmetric synthesis, is the process of preferentially forming one enantiomer of a chiral product over the other. uoa.gr This is a crucial area of research, as different enantiomers of a molecule can have distinct biological activities and properties. The synthesis of a specific stereoisomer of Butane, 2-methoxy-3-methyl- would require a strategy that controls the stereochemistry at both the C2 and C3 positions.

A common strategy for such syntheses involves the use of chiral auxiliaries or catalysts. Research into the asymmetric synthesis of related chiral aldehydes provides a model for how this could be achieved. For instance, chiral alkoxy amines derived from amino acids like L-valinol have been used to create chiral metalloenamines. uoa.gr In these processes, a chiral molecule is temporarily incorporated into a reactant to create a chiral environment that directs the stereochemical course of a subsequent reaction. The key to high asymmetric induction is often a structural feature, such as a strategically placed methoxy group, that imparts rigidity to the transition state of the reaction. uoa.gr

Another powerful method involves the asymmetric nucleophilic addition of reagents to prochiral substrates. For example, the addition of silyl (B83357) enol ethers to isoquinolines in the presence of a chiral acylating agent derived from an amino acid can proceed with high diastereoselectivity. clockss.org This approach allows for the construction of a required carbon skeleton with a specific absolute configuration at a new stereocenter. clockss.org By analogy, a multi-step synthesis for a specific stereoisomer of Butane, 2-methoxy-3-methyl- would likely involve a key step where one of the chiral centers is set with high enantiomeric excess, followed by subsequent reactions that either preserve this stereochemistry or set the second chiral center in a controlled, diastereoselective manner.

Diastereomeric Interactions and Their Influence on Reaction Outcomes

Diastereomers have different physical properties, such as melting points, boiling points, and solubilities. scsco.org.in This is because the spatial arrangement of atoms is different, leading to distinct intramolecular and intermolecular interactions. Unlike enantiomers, which have identical physical properties (except for the direction of rotation of plane-polarized light), the different energies and shapes of diastereomers allow them to be separated by standard laboratory techniques like chromatography or crystallization. clockss.org

These differences profoundly influence reaction outcomes. In a chemical reaction, diastereomeric transition states will have different energies, leading to different reaction rates. A reaction that produces a new stereocenter in a molecule that already contains one will often favor the formation of one diastereomer over the other. This is known as diastereoselective synthesis.

The level of diastereoselectivity depends on the steric and electronic interactions within the transition state. For example, in the asymmetric synthesis of chiral aldehydes using metalloenamines, the E/Z isomeric ratio of the lithiated enamine intermediates—which are diastereomeric—is a critical factor in determining the final enantiomeric excess of the product. uoa.gr The ability to control the geometry of such intermediates is fundamental to achieving a high degree of stereochemical control in the final product. Similarly, studies on related dihydroxy acids have shown that different diastereomers can exhibit varied reactivity with enzymes, highlighting how diastereomeric differences manifest in biological systems. researchgate.net

| Property | Enantiomers | Diastereomers |

| Physical Properties (m.p., b.p., solubility) | Identical | Different |

| Optical Rotation | Equal in magnitude, opposite in sign | Unrelated |

| Reactivity with Achiral Reagents | Identical rates | Different rates |

| Reactivity with Chiral Reagents | Different rates | Different rates |

| Separation | Requires a chiral agent or method | Can be separated by standard techniques (e.g., chromatography) |

Stereochemical Analysis and Characterization Techniques for Butane, 2-methoxy-3-methyl-

Determining the specific stereochemistry of a compound like Butane, 2-methoxy-3-methyl- requires specialized analytical techniques. The primary method for structural elucidation, including stereochemistry, is Nuclear Magnetic Resonance (NMR) spectroscopy. uomustansiriyah.edu.iquou.ac.in

Nuclear Magnetic Resonance (NMR) Spectroscopy: Diastereomers have distinct ¹H and ¹³C NMR spectra. Because the relative orientation of atoms is different, the chemical environments of the nuclei are non-equivalent, resulting in different chemical shifts and coupling constants. For complex molecules with multiple stereocenters, the ¹H NMR spectrum can serve as a unique fingerprint for each diastereomer. pnas.org To determine the enantiomeric excess (ee) of a sample, chiral shift reagents can be added. These reagents are chiral lanthanide complexes that bind to the molecule of interest, forming temporary diastereomeric complexes that have distinct NMR spectra, allowing for the quantification of each enantiomer. researchgate.net

Polarimetry: Enantiomers are optically active, meaning they rotate the plane of polarized light. A polarimeter can measure this rotation. While a non-zero optical rotation confirms the presence of a net excess of one enantiomer, the value itself is not always sufficient to determine the absolute configuration without comparison to a known standard.

Chiral Chromatography: Techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) using a chiral stationary phase can be used to separate and quantify the different stereoisomers of Butane, 2-methoxy-3-methyl-. The differential interaction between the enantiomers/diastereomers and the chiral stationary phase leads to different retention times, allowing for both analytical quantification and preparative separation.

Mass Spectrometry (MS): While standard mass spectrometry does not typically distinguish between stereoisomers as they have the same mass, it is a crucial tool for confirming the molecular weight and formula of the compound. nist.gov

| Technique | Application for Stereochemical Analysis |

| NMR Spectroscopy | Distinguishes between diastereomers (different spectra). With chiral shift reagents, can quantify enantiomeric excess. |

| Polarimetry | Measures optical activity to confirm chirality and determine enantiomeric purity if the maximum rotation is known. |

| Chiral Chromatography (GC/HPLC) | Separates and quantifies all stereoisomers (both enantiomers and diastereomers). |

| Mass Spectrometry | Confirms molecular weight and elemental composition. nist.gov |

Advanced Analytical Chemistry Research for Butane, 2 Methoxy 3 Methyl

Chromatographic Method Development for Quantitative Analysis of Butane (B89635), 2-methoxy-3-methyl-

Chromatographic techniques are essential for the separation and quantification of Butane, 2-methoxy-3-methyl- from complex matrices. The choice between gas and liquid chromatography is primarily dictated by the compound's volatility and polarity.

Given its volatility, Gas Chromatography (GC) is a highly suitable technique for the analysis of Butane, 2-methoxy-3-methyl-. The development of a robust GC method requires careful selection of the column and optimization of detector parameters for maximum sensitivity and resolution. tuwien.at

For the separation of a relatively non-polar ether like Butane, 2-methoxy-3-methyl-, a non-polar stationary phase is generally the first choice. restek.com A common and effective option is a column coated with 100% dimethylpolysiloxane. nih.gov

Detector Optimization: The Flame Ionization Detector (FID) is the most common and effective detector for analyzing hydrocarbons and related organic compounds like ethers. chromatographyonline.com It offers high sensitivity and a wide linear range. Optimizing an FID involves adjusting the flow rates of hydrogen (fuel), air (oxidizer), and the make-up gas (typically nitrogen or helium). chromatographyonline.com

Gas Stoichiometry: The ratio of carrier gas to hydrogen to air is crucial for optimal FID operation. chromatographyonline.com A typical starting point is a 1:1 ratio for carrier gas to hydrogen and a 10:1 ratio for air to hydrogen. chromatographyonline.comchromatographyonline.com

Flow Rates: Lower gas flow rates can reduce background noise and improve detection limits, while higher flows may be necessary for analyzing high-concentration samples. chromatographyonline.com

Make-up Gas: The make-up gas flow rate significantly impacts analyte sensitivity and should be optimized, often starting at a 1:1 ratio with the fuel gas. chromatographyonline.com

A Thermal Conductivity Detector (TCD) could also be used as a universal detector, but it generally offers lower sensitivity than the FID for organic compounds. chromatographyonline.com

Table 1: Hypothetical Optimized GC-FID Parameters for Butane, 2-methoxy-3-methyl- Analysis

| Parameter | Value | Purpose |

| Column | ||

| Stationary Phase | 100% Dimethylpolysiloxane | Provides good separation for non-polar to moderately polar compounds. |

| Dimensions | 30 m x 0.25 mm ID x 0.25 µm film | Standard dimensions offering a good balance of efficiency and capacity. |

| Temperatures | ||

| Inlet Temperature | 250 °C | Ensures rapid volatilization of the sample. |

| Detector Temperature | 280 °C | Prevents condensation of analytes in the detector. |

| Oven Program | 50 °C (hold 2 min), ramp to 150 °C at 10 °C/min | A temperature program allows for the separation of compounds with different boiling points. lew.ro |

| Gases & Flow Rates | ||

| Carrier Gas | Helium or Hydrogen | Constant flow mode is recommended to maintain optimal separation as temperature increases. chromatographyonline.com |

| Carrier Gas Flow | 1.0 mL/min | Optimal flow rate for a 0.25 mm ID column. |

| Detector (FID) | ||

| Hydrogen Flow | 30 mL/min | Optimized fuel gas flow. chromatographyonline.com |

| Air Flow | 300 mL/min | Optimized oxidizer flow. chromatographyonline.com |

| Make-up Gas (N₂) | 25 mL/min | Ensures efficient transfer of column effluent to the detector flame. chromatographyonline.com |

| Injection | ||

| Injection Mode | Splitless | Suitable for trace analysis to ensure the entire sample reaches the column. chromatographyonline.com |

| Injection Volume | 1 µL | A standard volume for capillary GC. |

While GC is the preferred method for volatile compounds, High-Performance Liquid Chromatography (HPLC) can be developed, particularly for non-volatile derivatives or when analyzing complex matrices where direct GC injection is problematic. libretexts.org For a non-polar compound like Butane, 2-methoxy-3-methyl-, a reversed-phase HPLC (RP-HPLC) method would be appropriate. nih.gov

In RP-HPLC, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is polar. libretexts.org The elution order is from most polar to least polar.

Stationary Phase: A C18 (octadecyl) column is the most common choice for RP-HPLC, offering excellent retention for non-polar analytes.

Mobile Phase: A mixture of water and a miscible organic solvent like acetonitrile (B52724) (ACN) or methanol (B129727) (MeOH) is used. nih.gov A gradient elution, where the proportion of the organic solvent is increased over time, is typically employed to separate compounds with a range of polarities and to ensure that non-polar analytes like Butane, 2-methoxy-3-methyl- elute in a reasonable time with good peak shape. libretexts.org

Detection: Since Butane, 2-methoxy-3-methyl- lacks a chromophore, a standard UV-Vis detector is not suitable. A universal detector such as an Evaporative Light Scattering Detector (ELSD) or a Refractive Index (RI) detector would be necessary. Alternatively, coupling the HPLC system to a mass spectrometer (LC-MS) would provide both detection and identification capabilities. sigmaaldrich.com

Table 2: Hypothetical RP-HPLC Method Parameters for Butane, 2-methoxy-3-methyl-

| Parameter | Value/Description | Rationale |

| Column | ||

| Stationary Phase | C18-bonded silica (B1680970), 5 µm particle size | Standard for reversed-phase separation of non-polar compounds. nih.gov |

| Dimensions | 150 mm x 4.6 mm ID | Common analytical column dimensions. libretexts.org |

| Mobile Phase | ||

| Solvent A | Water | Polar component of the mobile phase. |

| Solvent B | Acetonitrile | Non-polar organic modifier. nih.gov |

| Gradient | 50% B to 100% B over 15 minutes | Ensures elution of the non-polar analyte with good peak shape. |

| Flow Rate | 1.0 mL/min | Typical flow rate for a 4.6 mm ID column. |

| Detection | ||

| Detector | ELSD or RI | Necessary for detecting analytes without a UV chromophore. |

| Column Temperature | 30 °C | To ensure reproducible retention times. |

Spectroscopic Characterization of Butane, 2-methoxy-3-methyl- and its Derivatives

Spectroscopic methods are indispensable for the unambiguous identification and structural elucidation of organic molecules.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For Butane, 2-methoxy-3-methyl- (Structure: CH₃(a)-CH(b)(OCH₃(c))-CH(d)(CH₃(e))-CH₃(f)), the predicted ¹H and ¹³C NMR spectra would show distinct signals corresponding to the different chemical environments of the protons and carbon atoms.

¹H NMR: Due to the presence of two chiral centers (at C2 and C3), the molecule exists as diastereomers, which could lead to a more complex spectrum than predicted for a single isomer. However, for a simplified analysis, we can predict the following: six distinct proton environments are expected. The signals would be split by neighboring protons according to the n+1 rule. For instance, the proton at C2 would be split by the protons on C1, C3, and the methoxy (B1213986) group (if coupling occurs across the oxygen, which is unlikely). More realistically, it would be split by the protons on C1 and C3.

¹³C NMR: Similarly, six distinct carbon signals are expected in the ¹³C NMR spectrum, corresponding to the four butyl carbons, the methoxy carbon, and the methyl group attached to the butane chain.

Table 3: Predicted ¹H NMR Chemical Shifts and Splitting for Butane, 2-methoxy-3-methyl-

| Proton Label | Approx. Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| a | ~1.1 | Doublet | 3H | -CH(OCH₃)-CH₃ |

| b | ~3.4 | Multiplet | 1H | -CH (OCH₃)- |

| c | ~3.3 | Singlet | 3H | -OCH₃ |

| d | ~1.7 | Multiplet | 1H | -CH (CH₃)₂ |

| e | ~0.9 | Doublet | 3H | -CH(CH₃ )CH₃ |

| f | ~0.9 | Doublet | 3H | -CH(CH₃)CH₃ |

Table 4: Predicted ¹³C NMR Chemical Shifts for Butane, 2-methoxy-3-methyl-

| Carbon Position | Approx. Chemical Shift (ppm) |

| C1 | ~15-20 |

| C2 | ~80-85 |

| C3 | ~30-35 |

| C4 | ~15-20 |

| Methoxy Carbon | ~55-60 |

| C3-Methyl Carbon | ~15-20 |

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. pearson.com For Butane, 2-methoxy-3-methyl- (C₆H₁₄O), the molecular weight is 102.17 g/mol . nist.gov The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) at m/z 102.

The fragmentation is dominated by cleavages adjacent to the ether oxygen (alpha-cleavage), which stabilizes the resulting carbocation. libretexts.org

Alpha-Cleavage: The most significant fragmentation pathway for ethers involves the cleavage of a C-C bond adjacent to the oxygen atom.

Cleavage between C2 and C3 would result in a fragment at m/z 59 ([CH(OCH₃)CH₃]⁺), which is often a prominent peak for such ethers.

Cleavage between C1 and C2 could lead to a fragment at m/z 87 ([M - CH₃]⁺).

Other Fragmentations: Loss of the methoxy group (-OCH₃) could produce a fragment at m/z 71 ([M - OCH₃]⁺). Further fragmentation of the alkyl chain can also occur. docbrown.info

The NIST Mass Spectrometry Data Center provides a reference spectrum for Butane, 2-methoxy-3-methyl-, which shows a prominent base peak at m/z 45 and other significant peaks at m/z 59 and 43. nist.gov The m/z 45 peak likely corresponds to the [CH₃O=CH₂]⁺ ion formed after rearrangement.

Table 5: Major Ions in the Electron Ionization Mass Spectrum of Butane, 2-methoxy-3-methyl-

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

| 102 | [C₆H₁₄O]⁺ | Molecular Ion (M⁺) |

| 87 | [C₅H₁₁O]⁺ | Loss of a methyl radical (•CH₃) from the isopropyl end. |

| 71 | [C₅H₁₁]⁺ | Loss of the methoxy radical (•OCH₃). |

| 59 | [C₃H₇O]⁺ | Alpha-cleavage between C2 and C3. |

| 45 | [C₂H₅O]⁺ | Base Peak; likely [CH₃O=CH₂]⁺ after rearrangement. |

| 43 | [C₃H₇]⁺ | Isopropyl cation from cleavage at C2. |

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify functional groups in a molecule by probing their vibrational modes.

IR Spectroscopy: The IR spectrum of Butane, 2-methoxy-3-methyl- would be dominated by absorptions from C-H and C-O bonds.

C-H stretching: Strong absorptions in the 2850-3000 cm⁻¹ region are characteristic of sp³ C-H bonds in the alkyl and methoxy groups. docbrown.info

C-H bending: Absorptions in the 1370-1470 cm⁻¹ region correspond to the bending vibrations of the CH₂ and CH₃ groups. docbrown.info

C-O-C stretching: The most characteristic peak for an ether is the strong, asymmetric C-O-C stretching vibration, which appears in the 1070-1150 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy would also detect these vibrations. The C-C and C-O-C symmetric stretching vibrations would likely produce strong signals in the Raman spectrum, providing complementary information to the IR spectrum.

Table 6: Predicted Key IR Absorption Bands for Butane, 2-methoxy-3-methyl-

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 2850 - 3000 | C-H (sp³) Stretch | Strong |

| 1450 - 1470 | C-H Bend (CH₂) | Medium |

| 1370 - 1385 | C-H Bend (CH₃) | Medium |

| 1070 - 1150 | C-O-C Asymmetric Stretch | Strong |

Method Validation and Quality Control in Analytical Studies of Butane, 2-methoxy-3-methyl-

The accurate and reliable quantification of "Butane, 2-methoxy-3-methyl-" in various matrices is contingent upon the implementation of a robustly validated analytical method and stringent quality control procedures. While specific, detailed public-domain reports on the validation of analytical methods exclusively for "Butane, 2-methoxy-3-methyl-" are not extensively available, the principles and practices for the analysis of volatile organic compounds (VOCs) are well-established. This compound, identified in environmental assessments and fuel-related studies, is typically analyzed using gas chromatography-mass spectrometry (GC-MS), a powerful technique for the separation and identification of individual components within a complex mixture. cpsc.govbirmingham.ac.uk

The validation of an analytical method ensures that the chosen procedure is fit for its intended purpose, providing data of known quality and reliability. Quality control measures are the day-to-day procedures that ensure the validated method remains in a state of control during routine analysis.

Method Validation Parameters

A comprehensive method validation for the analysis of "Butane, 2-methoxy-3-methyl-" by GC-MS would encompass the evaluation of several key performance characteristics. The following sections detail these parameters, supported by illustrative data that represents typical performance for a validated GC-MS method for a volatile organic compound of this nature.

Linearity and Range

Linearity is the ability of the analytical method to elicit test results that are directly proportional to the concentration of the analyte in the sample. The range is the interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

For the analysis of "Butane, 2-methoxy-3-methyl-", a calibration curve would be generated by analyzing a series of standards of known concentrations. The linearity is typically evaluated by visual inspection of a plot of signal versus concentration and by the calculation of a correlation coefficient (r) or coefficient of determination (R²).

| Concentration (µg/L) | Instrument Response (Peak Area) |

|---|---|

| 1.0 | 15,234 |

| 5.0 | 76,170 |

| 10.0 | 151,980 |

| 25.0 | 380,500 |

| 50.0 | 759,900 |

| 100.0 | 1,525,000 |

This interactive table presents hypothetical data for a linearity study. The data shows a clear linear relationship between the concentration of "Butane, 2-methoxy-3-methyl-" and the instrument response, which would be confirmed by a high coefficient of determination (e.g., R² > 0.995).

Accuracy

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined by spiking a blank matrix with a known concentration of the analyte and measuring the recovery.

| Spiked Concentration (µg/L) | Measured Concentration (µg/L) | Recovery (%) |

|---|---|---|

| 5.0 | 4.8 | 96.0 |

| 25.0 | 25.5 | 102.0 |

| 75.0 | 73.5 | 98.0 |

This interactive table displays illustrative accuracy data. The recovery values, which are close to 100%, indicate that the method is capable of accurately measuring the concentration of "Butane, 2-methoxy-3-methyl-" in the sample matrix.

Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the standard deviation or relative standard deviation (RSD) of a series of measurements. Precision is typically evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

| Concentration (µg/L) | Repeatability (RSD, %) | Intermediate Precision (RSD, %) |

|---|---|---|

| 10.0 | 4.5 | 6.2 |

| 50.0 | 3.1 | 4.8 |

This interactive table provides representative precision data. The low RSD values for both repeatability and intermediate precision suggest that the analytical method provides consistent and reproducible results for the analysis of "Butane, 2-methoxy-3-methyl-".

Specificity (Selectivity)

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present. For a GC-MS method, specificity is generally high due to the combination of chromatographic separation (retention time) and mass spectral data (mass-to-charge ratio of fragment ions). The unique mass spectrum of "Butane, 2-methoxy-3-methyl-" allows for its unambiguous identification and differentiation from other co-eluting compounds.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

| Parameter | Value (µg/L) |

|---|---|

| Limit of Detection (LOD) | 0.5 |

| Limit of Quantitation (LOQ) | 1.5 |

This interactive table presents typical LOD and LOQ values for a sensitive GC-MS method. These values are crucial for determining the lower limits of reliable measurement for "Butane, 2-methoxy-3-methyl-".

Quality Control in Analytical Studies

To ensure the ongoing reliability of the analytical results for "Butane, 2-methoxy-3-methyl-", a robust quality control (QC) program is essential. This program would typically include:

Calibration Verification: At the beginning and end of each analytical run, and periodically throughout, a calibration standard is analyzed to verify the continued validity of the initial calibration.

Method Blanks: A blank sample (a matrix without the analyte) is analyzed with each batch of samples to check for contamination from reagents, glassware, or the instrument itself. epa.gov

Laboratory Control Samples (LCS): A blank matrix spiked with a known concentration of "Butane, 2-methoxy-3-methyl-" is analyzed with each batch. The recovery of the analyte in the LCS is used to monitor the performance of the method.

Matrix Spikes/Matrix Spike Duplicates (MS/MSD): A portion of a sample is spiked with a known amount of the analyte and analyzed in duplicate. The results are used to assess the effect of the sample matrix on the analytical method.

Internal Standards: A known amount of a compound with similar chemical properties to "Butane, 2-methoxy-3-methyl-", but not expected to be present in the samples, is added to all standards, blanks, and samples. This helps to correct for variations in instrument response and sample preparation.

By adhering to these rigorous method validation and quality control practices, analytical laboratories can ensure the generation of high-quality, defensible data for the presence and concentration of "Butane, 2-methoxy-3-methyl-" in a variety of sample types.

Applications of Butane, 2 Methoxy 3 Methyl As a Chemical Reagent and Intermediate

Role of Butane (B89635), 2-methoxy-3-methyl- as a Solvent in Specialized Organic Syntheses

Information regarding the specific use of Butane, 2-methoxy-3-methyl- as a solvent in specialized organic syntheses is not found in the reviewed literature. A general assessment of its potential solvent properties can be inferred from its molecular structure and comparison to similar ethers.

Based on its ether functional group and branched alkyl structure, Butane, 2-methoxy-3-methyl- would be classified as a polar aprotic solvent. Its physical properties, compiled from various chemical data sources, are presented below. These properties are essential for predicting its behavior as a solvent, such as its ability to dissolve certain solutes and its suitability for various reaction temperatures.

Table 1: Physicochemical Properties of Butane, 2-methoxy-3-methyl-

| Property | Value |

|---|---|

| Molecular Formula | C6H14O |

| Molecular Weight | 102.17 g/mol |

| Boiling Point | 73.4 – 91.54 °C (estimates vary) |

| Density | 0.758 g/cm³ |

| Refractive Index | 1.384 |

Note: Some values are estimated from computational models.

The compatibility of a solvent with a reaction system depends on its inertness, boiling point, and ability to dissolve reactants while not interfering with the reaction mechanism. Ethers are generally less reactive than many other functional groups, suggesting potential compatibility with a range of organometallic reagents and in reactions that are sensitive to protic solvents. However, without specific studies, its compatibility remains theoretical.

There are no specific studies available that detail the impact of Butane, 2-methoxy-3-methyl- on reaction kinetics or thermodynamics. The choice of solvent can significantly influence reaction rates and equilibrium positions. For instance, polar aprotic solvents can accelerate certain nucleophilic substitution reactions. Thermodynamic data, such as the standard Gibbs free energy of formation and enthalpy of formation, have been estimated for this compound through computational methods, but experimental data on its interaction with solutes in reaction systems is absent.

Butane, 2-methoxy-3-methyl- as an Intermediate in the Synthesis of Complex Organic Molecules

The use of Butane, 2-methoxy-3-methyl- as a direct intermediate or precursor in the synthesis of complex organic molecules, including as a building block for chiral structures, is not documented in the public domain.

While chiral synthesis is a major field in organic chemistry, there is no evidence to suggest that Butane, 2-methoxy-3-methyl- is a commonly used starting material for producing chiral building blocks. The synthesis of chiral molecules typically involves asymmetric reactions or the use of starting materials from the "chiral pool" of natural products. The specific stereoisomer, (2R)-2-methoxy-3-methylbutane, is listed in chemical databases, but its synthesis and applications are not described in the available literature.

No published multi-step synthetic sequences were found that incorporate Butane, 2-methoxy-3-methyl- as a key intermediate. Its potential for such use would depend on the reactivity of its C-H bonds or the ether linkage, which are generally of low reactivity, making it more suitable as a solvent than a reactive intermediate under many conditions.

Exploration of Butane, 2-methoxy-3-methyl- in Industrial Chemical Processes

There is no information available to indicate that Butane, 2-methoxy-3-methyl- is utilized in any significant industrial chemical processes. While structurally related ethers, such as tert-Amyl Methyl Ether (TAME), have industrial relevance as fuel additives, the same has not been reported for 2-methoxy-3-methylbutane. A document from the Florida Department of Health noted its presence as a volatile organic compound during indoor air quality testing, which points to its existence but not its industrial application floridahealth.gov.

Process Chemistry Considerations for Scalable Production

The scalable production of Butane, 2-methoxy-3-methyl- can be approached through several established ether synthesis routes. The most industrially prevalent method for analogous structures, such as fuel ethers, is the acid-catalyzed reaction of an alkene with an alcohol. An alternative, classic approach is the Williamson ether synthesis, which is versatile but presents its own set of challenges on an industrial scale.

A plausible and industrially relevant route to Butane, 2-methoxy-3-methyl- is the etherification of isoamylene (a mixture of 2-methyl-1-butene (B49056) and 2-methyl-2-butene) with methanol (B129727). This process is analogous to the production of tert-amyl methyl ether (TAME), a well-known gasoline additive. globalfuelethers.comacs.org The reaction is typically carried out in the liquid phase over a solid acid catalyst.

Key Process Parameters and Considerations:

Reaction Temperature and Pressure: The etherification reaction is exothermic and equilibrium-limited. researchgate.net Operating temperatures are typically maintained in the range of 50-100°C to favor the equilibrium position towards the product while ensuring a reasonable reaction rate. The pressure is kept sufficiently high to maintain the reactants in the liquid phase.

Feedstock Purity: The C5 feed stream from a refinery, which contains isoamylene, also includes other C5 isomers and impurities. The concentration of reactive isoamylenes directly impacts the efficiency of the process.

Molar Ratio of Reactants: A slight excess of methanol is often used to drive the reaction towards completion and maximize the conversion of the more valuable isoamylene. However, a large excess of methanol can lead to increased downstream separation costs.

Catalyst Selection: The choice of catalyst is critical for both activity and selectivity. Strong-acid ion-exchange resins are commonly employed due to their high activity and ease of separation from the product stream.

Reactor Design: Fixed-bed reactors are a common choice for this type of liquid-phase reaction, allowing for continuous operation and straightforward catalyst handling. ogj.com Catalytic distillation is an advanced process option where reaction and separation occur simultaneously in a single unit, which can enhance conversion by continuously removing the ether product from the reaction zone. researchgate.net

Downstream Processing: The reactor effluent contains the desired ether, unreacted isoamylene and methanol, and other C5 hydrocarbons. Downstream processing typically involves distillation to separate the ether product from the lighter, unreacted components. The unreacted methanol and hydrocarbons can then be recycled back to the reactor. google.com

The Williamson ether synthesis, while a cornerstone of laboratory ether preparation, faces challenges in large-scale production. This method involves the reaction of an alkoxide with an alkyl halide. wikipedia.org For Butane, 2-methoxy-3-methyl-, this would likely involve the reaction of a sodium or potassium salt of 3-methyl-2-butanol (B147160) with a methylating agent like methyl chloride or dimethyl sulfate.

Challenges of Industrial Williamson Ether Synthesis:

Stoichiometric Base Requirement: The synthesis requires a stoichiometric amount of a strong base (like sodium hydride) to generate the alkoxide, which can be costly and generate significant salt waste. jk-sci.com

Solvent Selection: The reaction is often performed in polar aprotic solvents, which can be expensive and require recovery and recycling systems.

Side Reactions: Elimination reactions can compete with the desired substitution, especially with sterically hindered reactants, leading to the formation of alkenes as byproducts. chemistrytalk.org

Recent advancements have explored catalytic versions of the Williamson ether synthesis at high temperatures (above 300°C) using weaker alkylating agents, which could make this route more economically and environmentally viable for certain ethers. acs.org

| Parameter | Catalytic Etherification of Isoamylene | Williamson Ether Synthesis |

|---|---|---|

| Reactants | Isoamylene, Methanol | 3-methyl-2-butanol, Methyl Halide/Sulfate, Strong Base |

| Catalyst/Reagent | Acid Catalyst (e.g., Ion-Exchange Resin) | Stoichiometric Strong Base (e.g., NaH) |

| Typical Temperature | 50-100°C | Variable, can be elevated |

| Byproducts | Minimal, potential for di-isoamylene | Inorganic Salts, Alkenes (from elimination) |

| Industrial Scalability | High (established for similar fuel ethers) | Moderate (challenges with waste and cost) |

Catalytic Conversion in Industrial Contexts

The industrial production of ethers like Butane, 2-methoxy-3-methyl- is heavily reliant on catalytic processes to ensure high efficiency, selectivity, and sustainability. The catalytic etherification of isoamylene with methanol is the most probable industrial route, and the choice of catalyst is a key factor in the process's success.

Heterogeneous Acid Catalysts:

The most widely used catalysts for this type of etherification are solid acid catalysts, particularly macroporous sulfonic acid ion-exchange resins (e.g., Amberlyst-15). google.com These catalysts offer several advantages in an industrial setting:

High Activity: The sulfonic acid groups provide strong Brønsted acid sites that effectively catalyze the addition of methanol to the double bond of isoamylene.

Ease of Separation: Being solid beads, the catalyst is easily retained in a fixed-bed reactor, simplifying the separation from the liquid product stream and preventing catalyst contamination of the final product.

Selectivity: These resins show high selectivity towards the desired ether product, minimizing the formation of byproducts such as dimers of isoamylene or dimethyl ether.

Moderate Operating Conditions: They are active at relatively low temperatures, which is favorable for the exothermic and equilibrium-limited etherification reaction.

Other solid acid catalysts that have been explored for similar etherification reactions include zeolites and heteropolyacids. google.com Zeolites can offer shape selectivity, which could be advantageous, but may be more susceptible to deactivation by coking.

Catalytic Cycle for Etherification (simplified):

Protonation: The alkene (isoamylene) is protonated by an acid site on the catalyst to form a tertiary carbocation intermediate.

Nucleophilic Attack: A molecule of methanol acts as a nucleophile and attacks the carbocation.

Deprotonation: The resulting protonated ether loses a proton to regenerate the acid site on the catalyst, yielding the final ether product, Butane, 2-methoxy-3-methyl-.

Catalyst Deactivation and Regeneration:

Over time, catalysts can lose activity due to factors such as coking (deposition of heavy organic compounds) or poisoning by impurities in the feedstock. In an industrial setting, this necessitates periodic regeneration or replacement of the catalyst. Regeneration procedures might involve washing with a solvent to remove coke precursors or a controlled burn-off of carbon deposits.

| Catalyst Type | Active Sites | Operating Temperature (°C) | Advantages | Disadvantages |

|---|---|---|---|---|

| Sulfonic Acid Ion-Exchange Resins | -SO3H groups | 50-120 | High activity, easy separation, high selectivity | Limited thermal stability |

| Zeolites | Brønsted acid sites in pores | 100-300 | High thermal stability, shape selectivity | Potential for coking, diffusion limitations |

| Heteropolyacids | Strong Brønsted acidity | Variable | Very high acidity | Can be soluble in polar media, lower surface area |

Theoretical and Computational Chemistry Studies of Butane, 2 Methoxy 3 Methyl

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. unipd.it These methods, rooted in quantum mechanics, can predict molecular geometries, energies, and various electronic properties.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. researchgate.netdntb.gov.ua It is a widely used approach due to its balance of accuracy and computational cost. unipd.it For Butane (B89635), 2-methoxy-3-methyl-, DFT calculations could be employed to determine its optimized geometry, vibrational frequencies, and thermodynamic properties.

Table 1: Hypothetical DFT Calculated Thermodynamic Properties of Butane, 2-methoxy-3-methyl-

| Property | Calculated Value | Unit |

|---|---|---|

| Enthalpy of Formation (gas) | -309.95 | kJ/mol |

| Gibbs Free Energy of Formation | -110.24 | kJ/mol |

| Molar Entropy | 350.2 | J/(mol·K) |

Note: The data in this table is illustrative and based on general expectations for similar ethers, as specific literature values for Butane, 2-methoxy-3-methyl- are not available.

Molecular Orbital (MO) theory provides a description of the electronic structure of a molecule in terms of the spatial distribution and energy of its electrons. An analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and stability. dergipark.org.tr

For Butane, 2-methoxy-3-methyl-, a molecular orbital analysis would reveal the regions of the molecule that are most likely to be involved in chemical reactions. The oxygen atom of the methoxy (B1213986) group, with its lone pairs of electrons, would be expected to have a significant contribution to the HOMO.

Table 2: Hypothetical Molecular Orbital Energies for Butane, 2-methoxy-3-methyl-

| Orbital | Energy (eV) |

|---|---|

| HOMO | -9.85 |

| LUMO | 1.23 |

Note: This data is hypothetical and serves to illustrate the expected outputs of a molecular orbital analysis.

Molecular Dynamics Simulations for Conformational Flexibility and Intermolecular Interactions